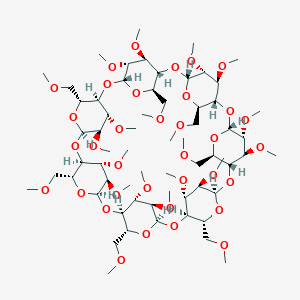

Trimethyl-beta-cyclodextrin

描述

属性

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDAICPXUXPBCC-MWDJDSKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55216-11-0 |

Source

|

| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Trimethyl-beta-cyclodextrin Inclusion Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the formation of inclusion complexes with Trimethyl-beta-cyclodextrin (TMe-β-CD). TMe-β-CD, a derivative of β-cyclodextrin, offers enhanced solubility and unique complexation properties due to the methylation of its hydroxyl groups. This document details the fundamental driving forces, thermodynamics, and structural changes involved in the formation of these complexes, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Inclusion Complex Formation

The formation of an inclusion complex between a host molecule, TMe-β-CD, and a guest molecule is a dynamic equilibrium process driven by a series of non-covalent interactions. The unique toroidal structure of TMe-β-CD, featuring a hydrophobic inner cavity and a more hydrophilic exterior, is central to its ability to encapsulate guest molecules.

The primary driving forces for complexation include:

-

Hydrophobic Interactions: This is often considered the most significant driving force. The TMe-β-CD cavity is lined with hydrogen atoms and ether-like oxygen atoms, creating a non-polar, hydrophobic environment. In an aqueous solution, energetically unfavorable interactions between water molecules and the hydrophobic guest molecule are minimized when the guest is encapsulated within the cyclodextrin (B1172386) cavity. This release of "high-energy" water molecules from the cavity into the bulk solvent is an entropically favorable process.

-

Van der Waals Forces: Once the guest molecule is positioned within the cavity, weak, short-range van der Waals interactions (dipole-dipole, dipole-induced dipole, and London dispersion forces) contribute to the stability of the inclusion complex. The "goodness of fit" between the guest molecule and the TMe-β-CD cavity is crucial for maximizing these interactions.

-

Hydrogen Bonding: While the interior of the TMe-β-CD cavity is hydrophobic, the methylation of the hydroxyl groups at the rims can still participate in hydrogen bonding with suitable guest molecules. These interactions can further stabilize the complex, particularly for guests with hydrogen bond donor or acceptor moieties.

-

Release of Conformational Strain: The uncomplexed TMe-β-CD molecule in an aqueous environment may possess some degree of conformational strain. The inclusion of a guest molecule can lead to a more stable, lower-energy conformation of the TMe-β-CD, thus contributing to the overall driving force of complexation.

The methylation of the hydroxyl groups in TMe-β-CD, as compared to native β-cyclodextrin, enhances its solubility and can lead to stronger binding with certain guest molecules. This is attributed to the increased hydrophobicity of the cavity and altered hydrogen bonding capabilities at the rims.

Thermodynamics of Complexation

The formation of a TMe-β-CD inclusion complex is a thermodynamically driven process. The stability of the complex is quantified by the binding constant (K_a), and the process is characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters are related by the fundamental equation:

ΔG = ΔH - TΔS = -RTln(K_a)

-

Gibbs Free Energy (ΔG): A negative ΔG indicates a spontaneous complexation process. The magnitude of ΔG reflects the stability of the inclusion complex.

-

Enthalpy Change (ΔH): A negative ΔH (exothermic process) suggests that the formation of van der Waals forces and hydrogen bonds between the host and guest is energetically favorable. A positive ΔH (endothermic process) can occur if the energy required to desolvate the guest and the cyclodextrin cavity is greater than the energy released from the host-guest interactions.

-

Entropy Change (ΔS): A positive ΔS is often the primary driving force for inclusion complexation in aqueous solutions. It is largely attributed to the release of ordered water molecules from the TMe-β-CD cavity and from the surface of the guest molecule. A negative ΔS can occur if the loss of conformational freedom of the host and guest upon complexation outweighs the entropy gain from the release of water molecules.

Studies on methylated β-cyclodextrins have shown that methylation often leads to an increase in both ΔH and ΔS upon complexation.[1] The enthalpic penalty of desolvation is often compensated by a significant entropic gain, a phenomenon known as enthalpy-entropy compensation.[2]

| Guest Molecule | Cyclodextrin Derivative | K_a (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Stoichiometry (n) | Reference |

| Phenol | Heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD) | - | -21.88 | - | - | - | [3] |

| Dexamethasone Phosphate | Randomly Methylated β-CD (RMBCD) | 3.6 x 10³ | -20.08 | -47.70 | -27.62 | 0.6 (2:1 host:guest) | [4] |

| Prednisolone Phosphate | Randomly Methylated β-CD (RMBCD) | 1.2 x 10³ | -17.57 | -46.86 | -29.29 | - | [4] |

| Nefopam Hydrochloride | β-CD heptaphosphoramidate* | - | - | -54.39 | - | - | [4] |

| Flurbiprofen | Methyl-β-cyclodextrin | 16856 | - | - | - | 1:1 | [5] |

Note: While not TMe-β-CD, this derivative provides insight into modified β-cyclodextrin interactions.

Experimental Protocols for Characterization

Several analytical techniques are employed to study the formation and characterize the properties of TMe-β-CD inclusion complexes.

ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction, allowing for the simultaneous determination of the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the complexation. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of TMe-β-CD and the guest molecule in the same, precisely matched buffer to minimize heats of dilution.[6]

-

Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles.[7]

-

Accurately determine the concentrations of both the TMe-β-CD and guest molecule solutions.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Set the stirring speed (e.g., 750 rpm).[8]

-

Equilibrate the instrument to the desired temperature.

-

-

Titration:

-

Load the TMe-β-CD solution into the sample cell (typically 5-50 µM).[6]

-

Load the guest molecule solution into the injection syringe (typically 10-20 times the concentration of the TMe-β-CD solution).[7]

-

Perform a series of small, sequential injections of the guest solution into the TMe-β-CD solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to TMe-β-CD.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

-

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the TMe-β-CD cavity and the specific host-guest interactions.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and varying concentrations of TMe-β-CD.

-

Alternatively, for 2D NMR experiments like ROESY, prepare a sample with a specific molar ratio of host and guest.

-

-

¹H NMR Titration:

-

Acquire ¹H NMR spectra for each sample.

-

Monitor the chemical shift changes of the protons of both the TMe-β-CD and the guest molecule.

-

Protons of the guest molecule that are located inside the TMe-β-CD cavity will typically show a significant change in chemical shift upon complexation.[9]

-

The inner protons of the TMe-β-CD (H-3 and H-5) are also sensitive to the inclusion of a guest molecule.[9]

-

Plot the change in chemical shift (Δδ) against the TMe-β-CD concentration and fit the data to a binding isotherm to determine the binding constant and the stoichiometry of the complex.

-

-

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Acquire a 2D ROESY spectrum of a TMe-β-CD/guest complex solution.

-

The presence of cross-peaks between the protons of the TMe-β-CD (particularly the inner H-3 and H-5 protons) and the protons of the guest molecule provides direct evidence of the formation of an inclusion complex and reveals the spatial proximity of these protons, thus indicating the geometry of the complex.[4]

-

Phase solubility studies are used to determine the stoichiometry of the complex and its apparent stability constant (K_st) by measuring the increase in the solubility of a poorly water-soluble guest molecule as a function of the TMe-β-CD concentration.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous solutions with increasing concentrations of TMe-β-CD.

-

Add an excess amount of the poorly soluble guest molecule to each TMe-β-CD solution.[10]

-

-

Equilibration:

-

Shake the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[10]

-

-

Analysis:

-

After equilibration, filter the solutions to remove the undissolved guest molecule.

-

Determine the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Interpretation:

-

Plot the concentration of the dissolved guest molecule against the concentration of TMe-β-CD.

-

The resulting phase solubility diagram can be classified according to Higuchi and Connors.[11] A-type diagrams, which show a linear increase in guest solubility with increasing cyclodextrin concentration, are common for 1:1 complexes.

-

The slope of the linear portion of the A_L-type diagram can be used to calculate the apparent stability constant (K_st).[12]

-

Visualizations

Caption: The formation of a TMe-β-CD inclusion complex is a thermodynamically favorable process driven by multiple non-covalent interactions.

Caption: A streamlined workflow for determining the thermodynamic parameters of TMe-β-CD inclusion complex formation using ITC.

Caption: A logical progression for determining the stoichiometry and stability constant of a TMe-β-CD inclusion complex via phase solubility analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 9. onlinepharmacytech.info [onlinepharmacytech.info]

- 10. ijrpc.com [ijrpc.com]

- 11. researchgate.net [researchgate.net]

- 12. jpionline.org [jpionline.org]

A Technical Guide to Trimethyl-beta-cyclodextrin: Properties and Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch.[1] Composed of α-(1,4) linked glucopyranose subunits, their unique toroidal structure features a hydrophilic exterior and a hydrophobic inner cavity. This architecture allows them to form non-covalent "host-guest" inclusion complexes with a wide variety of poorly soluble molecules, making them invaluable excipients in the pharmaceutical industry.[2][3]

The most common native cyclodextrin, beta-cyclodextrin (B164692) (β-CD), is composed of seven glucose units. While its cavity size is suitable for encapsulating many drug molecules, its application is often hampered by relatively low aqueous solubility (~1.85 g/100 mL), a result of a rigid structure stabilized by intramolecular hydrogen bonding.[4][5] To overcome this limitation, chemical modification of the hydroxyl groups is employed.

Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, commonly known as trimethyl-beta-cyclodextrin (TMB-β-CD), is a derivative where all 21 hydroxyl groups of β-CD have been methylated. This modification disrupts the intramolecular hydrogen bonding, significantly enhancing its aqueous solubility and modifying its complexation characteristics. This guide provides an in-depth overview of the core properties, aqueous solubility, synthesis, and characterization of TMB-β-CD for professionals in research and drug development.

Core Physicochemical Properties

TMB-β-CD is a well-defined, single-isomer derivative, unlike many other methylated cyclodextrins which are often random mixtures.[6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, TRIMEB | [7][8] |

| CAS Number | 55216-11-0 | [9] |

| Molecular Formula | C₆₃H₁₁₂O₃₅ | [9] |

| Molecular Weight | 1429.5 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [10] |

| Melting Point | 170-178 °C | [11] |

| Optical Rotation | +155.0 to +165.0 deg (c=1, CHCl₃) | [10] |

| Structure | Seven α-1,4-linked 2,3,6-tri-O-methyl-D-glucopyranose units | [7] |

Aqueous Solubility and Dissolution

The primary advantage of TMB-β-CD over its parent molecule is its significantly increased solubility in water. Methylation of the hydroxyl groups breaks the intramolecular hydrogen bond network that limits the solubility of native β-CD.[5]

However, the dissolution of methylated cyclodextrins in water is an exothermic process. This results in an unusual inverse relationship between solubility and temperature; TMB-β-CD is more soluble in cold water than in hot water. This property can be utilized during purification processes.

| Solvent | Solubility (at 25 °C unless noted) | Reference(s) |

| Water | 31 g / 100 mL (31%) | [4] |

| Methanol | Soluble | [12] |

| Dimethylformamide (DMF) | Soluble | [12] |

| Acetone | Insoluble | [12] |

| Chloroform (B151607) | Insoluble | [12] |

Synthesis and Purification

The synthesis of TMB-β-CD involves the exhaustive methylation of all primary and secondary hydroxyl groups of β-cyclodextrin. A common and effective method utilizes a strong base and a methylating agent in an anhydrous organic solvent.

Experimental Protocol: Per-methylation of β-Cyclodextrin

This protocol is adapted from a standard laboratory procedure for synthesizing TMB-β-CD.[7]

-

Dissolution: Dissolve 5.68 g (5 mmol) of anhydrous β-cyclodextrin in 150 mL of dry dimethylformamide (DMF) in a flask equipped with a stirrer.

-

Base Addition: Add 21 g of powdered sodium hydroxide (B78521) to the solution.

-

Methylation: While stirring vigorously, slowly add 40 mL of dimethyl sulfate (B86663) (Me₂SO₄) dropwise to the mixture. The reaction is exothermic and should be controlled.

-

Reaction: Continue stirring the reaction mixture for 48 hours at room temperature.

-

Quenching: Carefully decompose the excess dimethyl sulfate by adding 50 mL of ammonium (B1175870) hydroxide (NH₄OH) and stirring for an additional 4 hours.

-

Isolation: Remove the solvent and water under vacuum.

-

Purification: Perform a continuous solid-liquid extraction with chloroform to isolate the final product, TMB-β-CD. The expected yield is approximately 90%.

References

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 55216-11-0 [chemicalbook.com]

- 9. 2,3,6-tri-O-methyl-beta-cyclodextrin | C63H112O35 | CID 162771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 55216-11-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. chemwhat.com [chemwhat.com]

- 12. alfachemic.com [alfachemic.com]

An In-Depth Technical Guide to the Synthesis and Characterization of Trimethyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl-beta-cyclodextrin (TRIMEB), a methylated derivative of beta-cyclodextrin. TRIMEB is of significant interest in pharmaceutical and chemical research due to its enhanced solubility and ability to form inclusion complexes with a variety of guest molecules, thereby improving their stability, solubility, and bioavailability.[1] This document details the experimental protocols for its synthesis and the analytical techniques used for its thorough characterization.

Synthesis of this compound (TRIMEB)

The complete methylation of all 21 hydroxyl groups of β-cyclodextrin yields Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, commonly known as TRIMEB. This modification significantly enhances its solubility in both aqueous and organic solvents.

Synthesis Workflow

References

The Hydrophobic Core of Trimethyl-beta-cyclodextrin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hydrophobic cavity of Trimethyl-beta-cyclodextrin (TMB-CD), a key derivative of beta-cyclodextrin (B164692). Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, experimental characterization, and functional implications of TMB-CD's unique molecular architecture.

Introduction to this compound

This compound (TMB-CD) is a methylated derivative of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units. The methylation of the hydroxyl groups on the exterior of the cyclodextrin (B1172386) cone significantly enhances its aqueous solubility compared to the parent β-CD.[1] This modification, however, does not compromise the defining feature of cyclodextrins: a truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This internal cavity is capable of encapsulating a wide variety of nonpolar "guest" molecules, forming non-covalent inclusion complexes. This unique property makes TMB-CD a valuable tool in various scientific and industrial applications, particularly in drug delivery to enhance the solubility, stability, and bioavailability of poorly water-soluble compounds.

Physicochemical Properties of the TMB-CD Hydrophobic Cavity

| Property | Value (for β-Cyclodextrin) | Reference |

| Internal Cavity Diameter | ~6.0 - 6.5 Å | [3] |

| Cavity Depth | ~7.9 Å | [4] |

| External Diameter | ~15.4 Å | N/A |

| Water Solubility of TMB-CD | 31 g/100 mL | [1] |

| Water Solubility of β-CD | 1.85 g/100 mL | [1] |

The interior of the TMB-CD cavity is lined with glycosidic oxygen bridges and hydrogen atoms, creating a nonpolar, electron-rich environment. This hydrophobicity is the primary driving force for the inclusion of nonpolar guest molecules in aqueous solutions, a phenomenon often referred to as the "hydrophobic effect." The release of "high-energy" water molecules from the cavity upon guest inclusion is an entropically favorable process that contributes significantly to the stability of the complex.

Thermodynamics of Guest Inclusion

The formation of an inclusion complex between TMB-CD and a guest molecule is a thermodynamically driven process. The stability and strength of this interaction can be quantified by various thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding, allowing for the determination of the binding constant (K), enthalpy change (ΔH), and entropy change (ΔS). The Gibbs free energy change (ΔG) can then be calculated.

Below is a table summarizing representative thermodynamic data for the inclusion of various guest molecules within β-cyclodextrin and its derivatives, providing insights into the types of interactions that govern complex formation with TMB-CD.

| Guest Molecule | Cyclodextrin Derivative | Binding Constant (K) / M⁻¹ | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Phenol | Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | - | -5.23 | - | - | [5] |

| Phenol | β-Cyclodextrin | - | -2.62 | - | - | [5] |

| Adamantane-1-carboxylic acid | β-Cyclodextrin | 7.7 x 10⁴ | - | -8.89 | - | [6] |

| Adamantane-1,3-dicarboxylic acid | β-Cyclodextrin | 6.3 x 10⁴ | - | -9.76 | - | [6] |

| n-Alkylamines | β-Cyclodextrin | Varies (log K ~2-4) | - | Varies | Varies | [7] |

Note: The data presented for DM-β-CD provides a close approximation for the behavior of TMB-CD.

Experimental Protocols for Characterizing the Hydrophobic Cavity

A variety of experimental techniques are employed to characterize the hydrophobic cavity of TMB-CD and its interactions with guest molecules.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare a solution of TMB-CD (typically in the cell) and a solution of the guest molecule (typically in the syringe) in the same buffer. The buffer should be chosen to minimize ionization effects of the host and guest.

-

Degas both solutions thoroughly to avoid the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 300-400 rpm for low volume ITC).

-

Input the concentrations of the host and guest molecules.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to eliminate artifacts from syringe placement.

-

Carry out a series of subsequent injections (e.g., 20 injections of 2 µL each) of the guest solution into the TMB-CD solution.

-

Allow the system to reach equilibrium between injections (e.g., 150 seconds).

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy change (ΔG = -RTlnK) and the entropy change (ΔS = (ΔH - ΔG)/T).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution, including the orientation of the guest molecule within the TMB-CD cavity.

Protocol:

-

Sample Preparation:

-

Prepare a series of samples with a constant concentration of the guest molecule and varying concentrations of TMB-CD in a deuterated solvent (e.g., D₂O).

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra for each sample.

-

Acquire two-dimensional (2D) NMR spectra, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), for a sample containing a 1:1 molar ratio of TMB-CD and the guest.

-

-

Data Analysis:

-

Chemical Shift Titration: Monitor the changes in the chemical shifts of the protons of both the host (TMB-CD) and the guest upon complexation in the 1D ¹H NMR spectra. These changes can be used to determine the binding constant.

-

ROESY Analysis: Analyze the cross-peaks in the 2D ROESY spectrum. The presence of intermolecular cross-peaks between the protons of the guest and the inner protons (H3 and H5) of the TMB-CD cavity confirms the formation of an inclusion complex and provides information about the proximity of specific atoms, thus revealing the geometry of the complex.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize and understand the dynamic behavior of the TMB-CD-guest complex at an atomic level.

Workflow using GROMACS or AMBER:

-

System Preparation:

-

Obtain or build the 3D structures of TMB-CD and the guest molecule.

-

Place the guest molecule in the vicinity of the TMB-CD cavity.

-

Solvate the complex in a box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

-

NPT equilibration: Bring the system to the desired pressure while maintaining the temperature.

-

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

-

Analysis:

-

Analyze the trajectory to study the stability of the complex, the orientation of the guest within the cavity, intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and to calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

-

Visualization of a TMB-CD-Relevant Biological Pathway

Methylated cyclodextrins, including TMB-CD, are known to interact with cellular membranes and can modulate cholesterol trafficking. The following diagram illustrates a simplified cellular cholesterol efflux pathway, a process that can be influenced by these cyclodextrins.

Caption: Simplified diagram of cellular cholesterol efflux pathways.

Conclusion

The hydrophobic cavity of this compound is a versatile and powerful tool in supramolecular chemistry and drug development. A thorough understanding of its physicochemical properties, the thermodynamics of guest inclusion, and the application of appropriate experimental and computational techniques is crucial for its effective utilization. This guide provides a foundational framework for researchers seeking to explore and harness the potential of TMB-CD in their respective fields.

References

- 1. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 2. Molecular View into the Cyclodextrin Cavity: Structure and Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial In Vitro Toxicity Assessment of Trimethyl-beta-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro toxicity assessment of trimethyl-beta-cyclodextrin (TMB-CD). It synthesizes key findings on its cytotoxic and hemolytic effects, details the experimental protocols used for these evaluations, and presents quantitative data in a structured format for comparative analysis. The information is intended to guide researchers and drug development professionals in understanding the potential toxicological profile of TMB-CD in early-stage research.

Core Concepts in this compound Toxicity

This compound (TMB-CD, often abbreviated as TRIMEB) is a methylated derivative of β-cyclodextrin. While its ability to form inclusion complexes makes it an attractive excipient in drug delivery, its toxicological profile requires careful consideration. The primary mechanism of TMB-CD's in vitro toxicity is attributed to its interaction with cellular membranes. Specifically, it has a high affinity for cholesterol and phospholipids (B1166683), essential components of the cell membrane. The extraction of these molecules disrupts membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[1][2] This membrane-disrupting activity is also the basis for its hemolytic effects on red blood cells.[2]

Studies have consistently shown that the degree of methylation of β-cyclodextrins influences their toxicity. Highly methylated cyclodextrins, such as TMB-CD and dimethyl-β-cyclodextrin (DIMEB), tend to exhibit greater cytotoxicity compared to their parent β-cyclodextrin or less substituted derivatives like hydroxypropyl-β-cyclodextrin (HPβCD).[1][3] The in vitro toxicity of TMB-CD can be influenced by experimental conditions such as the cell type used, the concentration of TMB-CD, the duration of exposure, and the presence of serum components, which can have a protective effect.[1][3]

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of TMB-CD has been evaluated across various cell lines. The following tables summarize the quantitative data from these studies, providing a comparative look at its effects.

Table 1: Comparative Cytotoxicity of Different β-Cyclodextrin Derivatives

| Cyclodextrin Derivative | Order of Decreasing Cytotoxicity | Reference |

| Dimethyl-β-cyclodextrin (DIMEB) | 1 | [3] |

| Trimethyl-β-cyclodextrin (TRIMEB) | 2 | [3] |

| Randomly methylated-β-cyclodextrin (RAMEB) | 3 | [3] |

| (2-hydroxy-3-N,N,N-trimethylamino)propyl-β-CD (QABCD) | 4 | [3] |

| Carboxymethylated-β-CD (CMBCD) | 5 | [3] |

Table 2: Cytotoxicity of Trimethyl-β-cyclodextrin on Various Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Reference |

| Murine microvascular endothelial (cEND) cells | CellTiter-Glo | Not specified | 24 hours | Most cytotoxic among α-CD, HPβCD, and TRIMEB | [1] |

| Nerve growth factor-differentiated PC12 (NGFDPC12) cells | Trypan Blue Exclusion | 0.18% and greater | 24 hours | Significant increase in cell death | [4] |

| Nerve growth factor-differentiated PC12 (NGFDPC12) cells | Trypan Blue Exclusion | 0.25% | 60 hours | Only 9.7 ± 1.8% of cells viable | [4] |

Experimental Protocols for In Vitro Toxicity Assessment

Detailed methodologies are crucial for the accurate and reproducible assessment of TMB-CD toxicity. The following sections describe the protocols for key experiments cited in the literature.

Cell viability assays are fundamental in determining the cytotoxic effects of a compound on a cell population.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The mono-reagent formulation lyses cells to release ATP and provides the necessary components for the luciferase reaction to produce a luminescent signal that is proportional to the amount of ATP present.

The hemolytic assay assesses the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

This assay is a critical indicator of membrane-disrupting potential.

Visualization of Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships in the assessment of TMB-CD toxicity.

Caption: General workflow for assessing TMB-CD in vitro cytotoxicity.

Caption: Proposed mechanism of TMB-CD induced cell lysis.

Apoptotic Pathways

While the primary mechanism of TMB-CD toxicity is membrane disruption, some studies suggest that at certain concentrations, it can induce apoptosis. For instance, in NGF-differentiated PC12 cells, exposure to 0.25% TMB-CD resulted in nuclear condensation, blebbing, and the formation of apoptotic bodies.[4] This was accompanied by an increase in caspase-3-like activity and altered expression of Bax and Bcl-XL proteins, key regulators of the intrinsic apoptotic pathway.[4]

Caption: TMB-CD's potential role in inducing apoptosis.

Conclusion

The in vitro toxicity of this compound is a critical parameter to consider during its evaluation as a pharmaceutical excipient. The evidence strongly indicates that TMB-CD exhibits concentration-dependent cytotoxicity and hemolytic activity, primarily driven by its ability to extract cholesterol and phospholipids from cell membranes. This guide provides a foundational understanding of the toxicological profile of TMB-CD, offering standardized data presentation, detailed experimental protocols, and visual representations of key processes to aid researchers in their initial assessment. Further investigations are warranted to fully elucidate the complex interactions of TMB-CD with various cell types and to establish safe concentration ranges for its intended applications.

References

- 1. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trimethyl-Beta-Cyclodextrin (TMB-CD) in the Solubilization of Poorly Soluble Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Solubility Challenges with TMB-CD

The aqueous solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. A significant portion of newly discovered drug candidates, estimated to be as high as 90%, exhibit poor water solubility, posing a major hurdle in formulation development.[1] Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as powerful enabling excipients to address this challenge.[1][2] They are produced through the enzymatic degradation of starch and possess a unique truncated cone structure with a hydrophilic exterior and a hydrophobic inner cavity.[1][3] This structure allows them to encapsulate poorly soluble "guest" molecules, forming water-soluble inclusion complexes.[1][2]

Among the various chemically modified cyclodextrins, Trimethyl-beta-cyclodextrin (TMB-CD) , a methylated derivative of β-cyclodextrin, is particularly noteworthy for its high solubilizing capacity. This guide provides an in-depth technical overview of the mechanisms, applications, and experimental methodologies associated with using TMB-CD to enhance the solubility of poorly water-soluble drugs.

Mechanism of Solubilization: Inclusion Complex Formation

The primary mechanism by which TMB-CD enhances drug solubility is through the formation of non-covalent inclusion complexes.[4] The hydrophobic drug molecule (the "guest") is encapsulated, either wholly or partially, within the lipophilic central cavity of the TMB-CD molecule (the "host"). The exterior of the TMB-CD, rendered hydrophilic by its hydroxyl and methylated groups, allows the entire host-guest complex to be readily dissolved in aqueous media.[1] The main driving force for this process is the release of high-enthalpy water molecules from the CD cavity, which is an energetically favorable exchange.[5][6]

Quantitative Data and Physicochemical Properties

The efficiency of solubilization depends on the physicochemical properties of the cyclodextrin (B1172386). Methylation of the parent β-cyclodextrin significantly alters its properties, most notably increasing its aqueous solubility and modifying the cavity dimensions.

Table 1: Physicochemical Properties of β-Cyclodextrin and its Methylated Derivatives

| Property | β-CD | Dimethyl-β-CD (DMB-CD) | Trimethyl-β-CD (TMB-CD) |

|---|---|---|---|

| Number of Glucose Units | 7 | 7 | 7 |

| Molecular Weight ( g/mol ) | 1153 | 1331 | 1430 |

| Cavity Height (Å) | 6 | 6 | 4-7 |

| Cavity Diameter (Å) | 280 | 295-300 | 157 |

| Water Solubility (g/100mL) | 1.85 | 57 | 31 |

Source: Data compiled from reference[7].

The choice of cyclodextrin is critical and is often guided by the size and shape of the drug molecule relative to the CD cavity. Phase solubility studies are the primary method for quantifying the solubilization effect.[8] The results typically yield a stability constant (Ks) or a complexation efficiency (CE), which describe the affinity between the drug and the cyclodextrin.[9]

Table 2: Examples of Drug Solubilization Enhancement with β-Cyclodextrin Derivatives

| Drug | Cyclodextrin Derivative | Molar Ratio (Drug:CD) | Stability Constant (Ks, M-1) | Solubility Increase | Reference |

|---|---|---|---|---|---|

| Miconazole | Methyl-β-cyclodextrin | 1:1 | 145.69 | AP type diagram | [8] |

| Repaglinide | Randomly Methylated-β-CD | - | - | BS type diagram | [10] |

| Piroxicam | 2,6-dimethyl-β-CD | - | - | AP type diagram | [11] |

| Ketoconazole | Randomly Methylated-β-CD | - | - | 2.2-fold (in vivo exposure) | [4] |

| Itraconazole | Hydroxypropyl-β-CD | - | - | 27-fold | [4] |

Note: Data for TMB-CD is often grouped with other methylated derivatives. The type of phase solubility diagram (e.g., AL, AP, BS) indicates the stoichiometry and nature of the complex formed.[12]

Experimental Protocols

The formation and characterization of drug-TMB-CD complexes involve a series of well-defined experimental procedures.

Phase Solubility Studies

This method, established by Higuchi and Connors, is fundamental for determining the stoichiometry of the complex (drug-to-CD ratio) and the apparent stability constant (Ks).[8][10]

Detailed Protocol:

-

Preparation of CD Solutions : Prepare a series of aqueous solutions (or buffered solutions at a specific pH) with increasing concentrations of TMB-CD (e.g., 0 to 50 mM).[10]

-

Drug Addition : Add an excess amount of the poorly soluble drug to each TMB-CD solution in separate vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) until equilibrium is reached.[10] This is confirmed by analyzing samples at different time points until the drug concentration becomes constant.[9]

-

Sample Collection and Preparation : After equilibration, withdraw an aliquot from each vial and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove the undissolved drug particles.

-

Quantitative Analysis : Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Analysis : Plot the total concentration of the dissolved drug (y-axis) against the corresponding concentration of TMB-CD (x-axis). The resulting phase solubility diagram is analyzed to determine the complex type (e.g., AL, AP, BS) and to calculate the stability constant and complexation efficiency.[12][13]

Preparation of Solid Inclusion Complexes

To create a solid dosage form, the drug-TMB-CD complex must be isolated as a powder. Several methods are available, with the choice affecting the final physicochemical properties of the complex.[2][8]

Common Preparation Methods:

-

Kneading Method :

-

Place a molar equivalent of TMB-CD in a mortar and add a small amount of a suitable solvent (e.g., water-methanol mixture) to form a homogeneous paste.[14][15]

-

Slowly add the drug to the paste while triturating continuously for a specified time (e.g., 60 minutes).

-

Continue kneading to ensure the solvent evaporates, resulting in a semi-solid mass.

-

Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C).

-

Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.[2]

-

-

Co-evaporation Method :

-

Dissolve the drug in a suitable organic solvent (e.g., ethanol, methanol).[2]

-

Dissolve the TMB-CD in distilled water.

-

Add the drug solution to the TMB-CD solution with continuous stirring.

-

Evaporate the solvent system using a rotary evaporator under vacuum at an elevated temperature.

-

Collect the resulting solid powder, which is then dried, pulverized, and sieved.[15]

-

-

Freeze-Drying (Lyophilization) :

-

Dissolve both the drug and TMB-CD in a suitable solvent system (often a water/co-solvent mixture).[14]

-

Stir the solution for an extended period (e.g., 24 hours) to ensure complex formation.

-

Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.

-

Lyophilize the frozen solution under high vacuum for 24-48 hours to sublimate the solvent.

-

The resulting product is a porous, amorphous powder.[14] This method is particularly suitable for thermolabile drugs.[16]

-

Characterization of Solid Complexes

It is essential to confirm that true inclusion complexation has occurred, rather than the formation of a simple physical mixture. A combination of thermoanalytical and spectroscopic techniques is employed for this purpose.[17][18]

-

Differential Scanning Calorimetry (DSC) : This technique measures changes in heat flow. The disappearance or significant shift of the drug's melting endotherm in the thermogram of the complex is strong evidence of its amorphous inclusion within the TMB-CD cavity.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analyzes the vibrational characteristics of molecules. Changes in the position, shape, or intensity of characteristic peaks of the drug in the spectrum of the complex can indicate host-guest interactions.[3][18]

-

Powder X-Ray Diffraction (PXRD) : PXRD provides information on the crystalline nature of a solid. A diffuse, halo-like pattern for the complex, in contrast to the sharp, distinct peaks of the crystalline drug, indicates the formation of an amorphous solid dispersion, which is characteristic of successful complexation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 2D ROESY NMR are powerful tools for providing direct evidence of inclusion in solution. Upfield shifts of the signals from the H3 and H5 protons, which are located inside the CD cavity, confirm the presence of the guest molecule.[16]

Toxicity and Safety Considerations

While cyclodextrins are generally considered safe for pharmaceutical use, methylated derivatives can exhibit higher toxicity compared to their parent or hydroxypropylated counterparts.[19] Studies have shown that TMB-CD can be cytotoxic, particularly at higher concentrations.[20][21] This toxicity is often attributed to the extraction of cholesterol and phospholipids (B1166683) from cell membranes, which can disrupt cellular integrity.[20] The cytotoxic effect of methylated beta-cyclodextrins has been observed to decrease in the order of DIMEB (dimethyl) > TRIMEB (trimethyl) ≥ RAMEB (randomly methylated).[21] Therefore, the concentration of TMB-CD used in a formulation must be carefully optimized to achieve the desired solubility enhancement while remaining below toxicity thresholds.

Conclusion

This compound is a highly effective solubilizing agent for a wide range of poorly water-soluble drugs. Through the formation of inclusion complexes, it can significantly enhance aqueous solubility, improve dissolution rates, and potentially increase bioavailability.[1] A thorough understanding of the experimental methodologies for preparation and characterization, as detailed in this guide, is crucial for the successful development of robust and stable formulations. While its solubilizing power is potent, careful consideration of its potential for cytotoxicity is necessary to ensure the development of safe and effective drug products. The systematic application of phase solubility studies and solid-state characterization will continue to enable the formulation of challenging APIs, advancing them from discovery to clinical application.

References

- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. humapub.com [humapub.com]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juliet84.free.fr [juliet84.free.fr]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oatext.com [oatext.com]

- 15. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Exploring the use of Trimethyl-beta-cyclodextrin for cholesterol studies.

An In-depth Technical Guide to the Application of Trimethyl-beta-cyclodextrin in Cholesterol Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the organization of membrane domains such as lipid rafts.[1] The study of cholesterol's function often necessitates its controlled removal or supplementation in cellular membranes. This compound (TMβCD), a methylated derivative of β-cyclodextrin, has emerged as a potent tool for manipulating cellular cholesterol levels. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to encapsulate cholesterol molecules, effectively extracting them from or delivering them to cell membranes.[2][3] This guide provides a comprehensive overview of the use of TMβCD in cholesterol studies, including its mechanism of action, experimental protocols, and its impact on cellular signaling pathways.

Mechanism of Action: Cholesterol Sequestration

This compound is a cyclic oligosaccharide consisting of seven α-(1–4)-linked D-glucopyranose units, with all hydroxyl groups methylated. This extensive methylation enhances its water solubility and, more importantly, increases the hydrophobicity and size of its internal cavity compared to the parent β-cyclodextrin.[2] This structural modification makes TMβCD particularly efficient at forming inclusion complexes with cholesterol.[4]

The primary mechanism by which TMβCD manipulates cellular cholesterol involves direct interaction with the plasma membrane. TMβCD molecules do not typically enter the cell but rather act at the cell surface. They create a concentration gradient that facilitates the movement of cholesterol from the membrane into the aqueous extracellular medium by sequestering the cholesterol molecules within their hydrophobic core.[5] The degree of cholesterol depletion is dependent on several factors, including the concentration of TMβCD, the duration of exposure, temperature, and the specific cell type being studied.[2]

Data Presentation: Quantitative Effects of Cyclodextrins on Cellular Cholesterol

The efficiency of cholesterol extraction can vary significantly between different cyclodextrin (B1172386) derivatives. The tables below summarize quantitative data on the effects of TMβCD and other commonly used cyclodextrins on cellular cholesterol levels.

Table 1: Comparison of Cholesterol Solubilizing Effects of Different β-Cyclodextrin Derivatives

| Cyclodextrin Derivative | Relative Cholesterol Solubilizing Effect | Reference |

| Trimethyl-β-cyclodextrin (TRIMEB) | Highest | [4] |

| Randomly methylated-β-cyclodextrin (RAMEB) | High | [4] |

| Dimethyl-β-cyclodextrin (DIMEB) | Moderate | [4] |

| Crystalline methylated-β-cyclodextrin (CRYSMEB) | Moderate | [4] |

| Hydroxypropyl-β-cyclodextrin (HPBCD) | Lower | [4] |

Table 2: Examples of Cellular Cholesterol Depletion using Methylated β-Cyclodextrins

| Cyclodextrin | Cell Type | Concentration | Incubation Time | Cholesterol Depletion (%) | Reference |

| Trimethyl-β-cyclodextrin (TMCD) | THP-1 macrophages | ~3 mM | 60 min | Significant | [2] |

| Methyl-β-cyclodextrin (MβCD) | T lymphoma Jurkat cells | 1 mM | 60 min | 63 ± 5 | [6] |

| Methyl-β-cyclodextrin (MβCD) | T lymphoma Jurkat cells | 2 mM | 60 min | 75 ± 4 | [6] |

| Methyl-β-cyclodextrin (MβCD) | Human MSCs | 10 mM | 40 min | 47.0 | [7] |

| Methyl-β-cyclodextrin (MβCD) | Human MSCs | 15 mM | 40 min | 74.3 | [7] |

| Methyl-β-cyclodextrin (MβCD) | Differentiated 3T3-L1 adipocytes | 4 mM | 60 min | ~50 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of TMβCD for cholesterol manipulation.

Protocol 1: Cellular Cholesterol Depletion using this compound

This protocol describes a general procedure for the acute removal of cholesterol from cultured cells.

Materials:

-

Cultured cells (e.g., THP-1 macrophages, HeLa cells, Jurkat T cells)

-

This compound (TMβCD)

-

Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Reagents for cholesterol quantification (e.g., Amplex Red Cholesterol Assay Kit)

-

Reagents for cell viability assessment (e.g., Trypan Blue)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels. For suspension cells, ensure they are in the logarithmic growth phase.

-

Preparation of TMβCD Solution: Prepare a stock solution of TMβCD in serum-free medium at a concentration of 10-20 mM. The optimal concentration should be determined empirically for each cell type and experimental goal, but a starting point of ~3 mM can be used for significant depletion.[2]

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.

-

Cholesterol Depletion: Add the TMβCD-containing serum-free medium to the cells. Incubate at 37°C for a period ranging from 15 to 60 minutes. The incubation time is critical and should be optimized to achieve the desired level of cholesterol depletion without compromising cell viability.[2]

-

Termination of Treatment: After incubation, remove the TMβCD solution and wash the cells three times with pre-warmed PBS to remove residual TMβCD.

-

Downstream Analysis: The cells are now ready for downstream applications, such as lipid raft isolation, signaling pathway analysis, or functional assays.

-

Assessment of Cholesterol Depletion: To quantify the extent of cholesterol removal, lyse a parallel set of treated and untreated (control) cells and measure the total cholesterol content using a suitable cholesterol quantification assay.

-

Cell Viability Check: It is crucial to assess cell viability after TMβCD treatment, for instance, by using the Trypan blue exclusion assay, to ensure that the observed effects are not due to cytotoxicity.[8]

Protocol 2: Preparation of Cholesterol-Loaded this compound for Cholesterol Enrichment

This protocol outlines the preparation of TMβCD-cholesterol complexes to enrich cellular membranes with cholesterol.

Materials:

-

This compound (TMβCD)

-

Cholesterol

-

Water bath or heating block

-

Sterile filter (0.22 µm)

Procedure:

-

Cholesterol Stock Solution: Prepare a stock solution of cholesterol in 100% ethanol at a concentration of 10-20 mg/mL. This may require heating at 65°C to fully dissolve the cholesterol.[9]

-

TMβCD Solution: Prepare a solution of TMβCD in serum-free medium or water at the desired concentration (e.g., 42 mg/mL for a 5 mM cholesterol complex).[9]

-

Complex Formation: While vortexing the TMβCD solution, slowly add the ethanolic cholesterol stock solution. The molar ratio of cholesterol to TMβCD can be varied to control the cholesterol loading. A common ratio is 1:8 (cholesterol:TMβCD).

-

Incubation and Solubilization: Incubate the mixture at 37°C for 1-2 hours with continuous agitation to facilitate the formation of the inclusion complex.

-

Sterilization: Sterile filter the resulting cholesterol-loaded TMβCD solution through a 0.22 µm filter before use in cell culture.

-

Application to Cells: The cholesterol-loaded TMβCD can be diluted in serum-free medium and added to cells to increase their cholesterol content. Incubation times are typically similar to those used for cholesterol depletion (15-60 minutes).

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow for cholesterol depletion and a key signaling pathway affected by this process.

Experimental Workflow for Cellular Cholesterol Depletion

Caption: A simplified workflow for cellular cholesterol depletion using TMβCD.

Signaling Pathway: Disruption of Lipid Rafts and T-Cell Receptor Signaling

Cholesterol is a critical component for the integrity of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. Depletion of cholesterol by TMβCD disrupts these rafts, leading to alterations in signaling pathways, such as the T-cell receptor (TCR) signaling cascade.[10][11]

Caption: Impact of TMβCD-mediated cholesterol depletion on TCR signaling within lipid rafts.

Conclusion

This compound is a powerful and efficient tool for the acute manipulation of cellular cholesterol levels. Its high affinity for cholesterol allows for rapid and significant depletion from the plasma membrane, making it invaluable for studying the roles of cholesterol in membrane organization, lipid raft integrity, and a multitude of cellular signaling pathways. Researchers employing TMβCD should carefully optimize experimental conditions to achieve the desired level of cholesterol modulation while maintaining cell viability. The protocols and data presented in this guide provide a solid foundation for the successful application of TMβCD in cholesterol-related research, ultimately contributing to a deeper understanding of the multifaceted functions of this essential lipid in cellular biology and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]

- 4. cyclodextrinnews.com [cyclodextrinnews.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl-beta-cyclodextrin reversibly alters the gating of lipid rafts-associated Kv1.3 channels in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trimethyl-beta-cyclodextrin in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Trimethyl-beta-cyclodextrin (TMe-β-CD), a methylated derivative of beta-cyclodextrin, stands as a powerful and versatile tool in the field of supramolecular chemistry. Its unique structural characteristics impart enhanced capabilities for forming stable inclusion complexes, making it an invaluable asset in pharmaceutical research, drug delivery, and cell biology. This guide provides an in-depth overview of its properties, experimental applications, and the fundamental principles governing its function as a supramolecular host.

Core Concepts: From Cyclodextrin (B1172386) to a Methylated Powerhouse

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, composed of α-1,4 linked glucopyranose units.[1][2] Their structure resembles a truncated cone, featuring a hydrophilic outer surface and a hydrophobic inner cavity.[2][3] This architecture allows them to encapsulate a wide variety of "guest" molecules, particularly hydrophobic compounds, within their cavity, forming non-covalent host-guest inclusion complexes.[3][4]

Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TMe-β-CD or TRIMEB) is a derivative where all hydroxyl groups on the parent β-cyclodextrin (composed of seven glucose units) are replaced by methyl groups.[5][6] This complete methylation significantly alters its physicochemical properties:

-

Enhanced Solubility: The methylation disrupts the strong intramolecular hydrogen bonding present in native β-CD, leading to a dramatic increase in aqueous solubility.[7]

-

Increased Hydrophobicity of the Cavity: The methyl groups extend the hydrophobic environment of the cavity, often resulting in stronger binding affinities with guest molecules compared to the parent β-CD.[8]

-

Higher Stability: The incorporation of methyl groups can increase the stability of the inclusion complex through stronger van der Waals interactions.[7]

These modifications make TMe-β-CD a highly effective host molecule for a broad range of applications, from enhancing drug solubility to modulating cellular processes.[9][10]

Quantitative Data Summary

The distinct properties of TMe-β-CD compared to its parent compound, β-cyclodextrin, are critical for its application. The following tables summarize key quantitative data.

Table 1: Comparative Physicochemical Properties

| Property | β-Cyclodextrin (β-CD) | Trimethyl-β-cyclodextrin (TMe-β-CD) |

|---|---|---|

| Synonym | - | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin (TRIMEB)[5] |

| Solubility in Water (at room temp.) | 1.85 g / 100 mL[7] | 31 g / 100 mL[7] |

| Cytotoxicity | Low | More cytotoxic than parent and hydroxypropyl-β-CDs[5][6][11] |

| Primary Cytotoxicity Mechanism | - | Extraction of cholesterol and phospholipids (B1166683) from cell membranes[11][12] |

Table 2: Illustrative Binding Constants (Kₐ) with Guest Molecules

| Guest Molecule | Host Molecule | Binding Constant (Kₐ) in M⁻¹ | Method | Reference |

|---|---|---|---|---|

| Pyridine-2-azo-p-dimethylaniline (pada) | TMe-β-CD | 210 | Competition Kinetics | [13] |

| Phenol (B47542) | Dimethyl-β-CD (DM-β-CD)* | 3,311 (Calculated from ΔG) | Calorimetry | [8] |

| Ibuprofen | Randomly Methylated-β-CD (RAMEB) | 1,215 (Calculated from Kst) | Phase Solubility | [14] |

*Note: Data for Dimethyl-β-CD and RAMEB are included to illustrate the high binding affinity of methylated cyclodextrins. The binding constant for DM-β-CD with phenol was calculated from the reported ΔG of -5.23 kcal/mol.

Key Applications and Mechanisms

The primary function of TMe-β-CD is to act as a host molecule. The formation of an inclusion complex is a dynamic equilibrium where a guest molecule resides within the CD cavity. This process is driven by the displacement of high-energy water molecules from the hydrophobic cavity, which is an entropically favorable process, supplemented by van der Waals interactions between the host and guest.[3]

Caption: Reversible formation of a TMe-β-CD host-guest inclusion complex.

This complexation leads to significant benefits in drug development:

-

Enhanced Solubility and Bioavailability: By encapsulating poorly water-soluble drugs, TMe-β-CD can dramatically increase their apparent solubility and subsequent bioavailability.[2][9]

-

Improved Stability: The CD cavity can protect sensitive guest molecules from degradation caused by light, heat, or oxidation.[9]

-

Reduced Side Effects: Encapsulation can mask irritating drugs, potentially reducing local toxicity in formulations.[2][15]

TMe-β-CD is widely used in cell biology as a potent agent for extracting cholesterol from plasma membranes.[12][16] The hydrophobic cavity of TMe-β-CD has a high affinity for cholesterol. Molecular dynamics simulations suggest that TMe-β-CD dimers bind to the membrane surface, creating a favorable environment for cholesterol to spontaneously partition from the lipid bilayer into the CD cavity.[17][18]

This cholesterol depletion has profound effects on cellular functions, particularly those dependent on membrane fluidity and the integrity of lipid rafts. A key consequence is the inhibition of clathrin-dependent endocytosis, as the invagination of clathrin-coated pits is a cholesterol-dependent process.[16] This makes TMe-β-CD an essential tool for studying membrane trafficking and the role of cholesterol in various signaling pathways.

Caption: Mechanism of cholesterol extraction from the cell membrane by TMe-β-CD.

Experimental Protocols

Successful application of TMe-β-CD requires robust experimental methodologies. The following protocols are fundamental to studying and utilizing its properties.

This method, established by Higuchi and Connors, is used to determine the stoichiometry and apparent stability constant (Kst) of a drug-CD complex.[19]

-

Preparation: Prepare a series of aqueous solutions (e.g., in a phosphate (B84403) buffer) with increasing concentrations of TMe-β-CD.[14][20]

-

Incubation: Add an excess amount of the poorly soluble guest drug to each solution. Seal the vials tightly.[20][21]

-

Equilibration: Agitate the vials at a constant temperature for a period sufficient to reach equilibrium (typically 24-72 hours).[20]

-

Separation: Centrifuge or filter the suspensions to remove the undissolved guest drug.[20]

-

Analysis: Determine the concentration of the dissolved guest in each supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[20]

-

Data Plotting: Plot the total dissolved guest concentration against the TMe-β-CD concentration. The type of curve (e.g., A-type or B-type) reveals information about the complex's solubility and stoichiometry.[19]

Caption: Experimental workflow for a phase solubility study.

Freeze-drying (lyophilization) is a common and effective method for preparing stable, amorphous solid inclusion complexes, which often exhibit enhanced dissolution rates.[22]

-

Dissolution: Dissolve the guest molecule and TMe-β-CD in a suitable solvent, typically purified water, at the desired molar ratio.[20][22]

-

Mixing: Stir the solution for a predetermined period (e.g., 24 hours) at a specific temperature to ensure maximum complex formation in the solution phase.[20]

-

Freezing: Rapidly freeze the solution by immersing the container in a cold bath, such as liquid nitrogen.[20]

-

Lyophilization: Place the frozen sample on a lyophilizer under high vacuum for an extended period (e.g., 48-72 hours) to sublimate the solvent.[20]

-

Collection: The resulting product is a dry, fluffy powder of the solid inclusion complex.

ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS).[23][24]

-

Sample Preparation: Prepare precisely concentrated solutions of the guest molecule and TMe-β-CD in the same degassed buffer to avoid heats of dilution.[25]

-

Instrument Setup: Load the guest solution into the sample cell of the calorimeter and the TMe-β-CD solution into the titration syringe.[25]

-

Titration: Perform a series of small, sequential injections of the TMe-β-CD solution into the sample cell while maintaining a constant temperature.[25]

-

Data Acquisition: The instrument measures the minute heat changes that occur upon each injection as the complex forms.

-

Analysis: The resulting data (a plot of heat per injection versus molar ratio) is fitted to a binding model to extract the thermodynamic parameters Kₐ, ΔH, and ΔS.[23]

NMR spectroscopy is an indispensable tool for confirming the formation of an inclusion complex and elucidating its geometry in solution.[26][27]

-

Sample Preparation: Prepare a series of samples in a suitable deuterated solvent (e.g., D₂O) containing a fixed concentration of the guest molecule and increasing concentrations of TMe-β-CD.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Analysis of Chemical Shifts: The inclusion of the guest molecule inside the hydrophobic CD cavity alters the local electronic environment. This results in observable changes (shifts) in the chemical shift values (δ) of the protons on both the guest and the inner cavity of the host (specifically the H-3 and H-5 protons).[27][28]

-

2D NMR (ROESY): For more detailed structural information, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be performed. This technique detects through-space correlations between protons that are close to each other (< 5 Å), providing direct evidence of which part of the guest molecule is inside the CD cavity.[27][28]

Safety and Toxicological Considerations

While a powerful tool, TMe-β-CD exhibits higher cytotoxicity compared to other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6][11] Its toxicity is primarily linked to its high efficiency in extracting cholesterol and phospholipids from cell membranes, which can disrupt membrane integrity and lead to cell death.[11] Studies have shown that TMe-β-CD is more cytotoxic than randomly methylated (RAMEB) and dimethylated (DIMEB) derivatives in some cell lines.[5][6] Therefore, its use in formulations for in vivo administration, particularly parenteral routes, requires careful consideration and dose control due to the potential for renal toxicity.[15][29]

Conclusion

This compound is a highly effective and multifaceted supramolecular host. Its superior water solubility and strong binding affinity, derived from its fully methylated structure, make it an exceptional tool for enhancing the physicochemical properties of guest molecules. Researchers in drug development can leverage TMe-β-CD to overcome challenges of poor solubility and stability. Concurrently, its potent ability to manipulate cellular cholesterol levels establishes it as a fundamental tool in cell biology for dissecting membrane-dependent processes. While its comparatively higher cytotoxicity necessitates careful handling and consideration, a thorough understanding of its properties and mechanisms allows scientists to harness its full potential for innovation in both pharmaceutical sciences and fundamental research.

References

- 1. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfachemic.com [alfachemic.com]

- 4. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 8. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. avensonline.org [avensonline.org]

- 16. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. oatext.com [oatext.com]

- 23. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 25. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 26. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 27. d-nb.info [d-nb.info]

- 28. BJOC - Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling [beilstein-journals.org]

- 29. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Preparing Drug-Trimethyl-β-Cyclodextrin Inclusion Complexes

Introduction